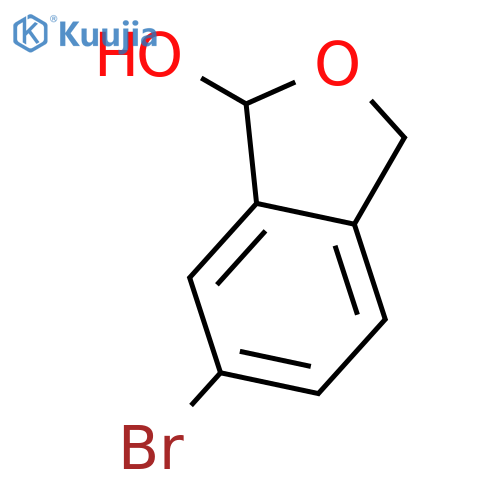

Cas no 100655-92-3 (6-Bromo-1,3-dihydroisobenzofuran-1-ol)

6-Bromo-1,3-dihydroisobenzofuran-1-ol 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-1,3-dihydroisobenzofuran-1-ol

- 6-Bromo-1,3-dihydro-2-benzofuran-1-ol

- 6-bis(trimethylsilyl)amino-1-hexene

- 6-Brom-1,2,3,4-tetrahydro-chinazolin-2,4-dion-3-yl-essigsaeuremethylester

- 6-Brom-1,3-dihydro-1-isobenzofuranol

- ACMC-20lkwx

- AGN-PC-00KY0Y

- CTK2J7392

- Silanamine, N-5-hexenyl-1,1,1-trimethyl-N-(trimethylsilyl)-

- XQCYHNPLZHWQKE-UHFFFAOYSA-N

- 100655-92-3

- 6-Bromo-1,3-dihydro-1-isobenzofuranol

- DB-428425

- SCHEMBL14128167

-

- MDL: MFCD27996893

- インチ: InChI=1S/C8H7BrO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,8,10H,4H2

- InChIKey: XQCYHNPLZHWQKE-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC2=C1COC2O)Br

計算された属性

- せいみつぶんしりょう: 213.96291

- どういたいしつりょう: 213.96294g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- PSA: 29.46

6-Bromo-1,3-dihydroisobenzofuran-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D536414-1g |

6-Bromo-1,3-dihydroisobenzofuran-1-ol |

100655-92-3 | 95% | 1g |

$495 | 2024-08-03 | |

| Chemenu | CM158784-1g |

6-bromo-1,3-dihydroisobenzofuran-1-ol |

100655-92-3 | 95% | 1g |

$716 | 2023-02-19 | |

| eNovation Chemicals LLC | D536414-100mg |

6-Bromo-1,3-dihydroisobenzofuran-1-ol |

100655-92-3 | 95% | 100mg |

$385 | 2025-02-18 | |

| eNovation Chemicals LLC | D536414-100mg |

6-Bromo-1,3-dihydroisobenzofuran-1-ol |

100655-92-3 | 95% | 100mg |

$385 | 2024-08-03 | |

| Chemenu | CM158784-1g |

6-bromo-1,3-dihydroisobenzofuran-1-ol |

100655-92-3 | 95% | 1g |

$830 | 2021-06-08 | |

| eNovation Chemicals LLC | D536414-1g |

6-Bromo-1,3-dihydroisobenzofuran-1-ol |

100655-92-3 | 95% | 1g |

$495 | 2025-02-18 | |

| eNovation Chemicals LLC | D536414-1g |

6-Bromo-1,3-dihydroisobenzofuran-1-ol |

100655-92-3 | 95% | 1g |

$495 | 2025-02-21 | |

| eNovation Chemicals LLC | D536414-100mg |

6-Bromo-1,3-dihydroisobenzofuran-1-ol |

100655-92-3 | 95% | 100mg |

$385 | 2025-02-21 |

6-Bromo-1,3-dihydroisobenzofuran-1-ol 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

6-Bromo-1,3-dihydroisobenzofuran-1-olに関する追加情報

6-Bromo-1,3-dihydroisobenzofuran-1-ol(CAS: 100655-92-3)に関する最新研究動向

6-Bromo-1,3-dihydroisobenzofuran-1-ol(CAS番号: 100655-92-3)は、有機合成化学および医薬品開発において重要な中間体として注目されている化合物です。本化合物は、ベンゾフラン骨格を有し、ブロモ基とヒドロキシル基が特徴的な置換パターンを示します。近年、この化合物を出発原料または中間体として用いた新規医薬品候補の合成研究が活発に行われており、特に中枢神経系疾患や抗炎症薬の開発分野での��用が期待されています。

2022-2023年に発表された最新の研究によると、6-Bromo-1,3-dihydroisobenzofuran-1-olは、選択的セロトニン再取り込み阻害剤(SSRI)やノルアドレナリン再取り込み阻害剤(NRI)の合成中間体としての有用性が再評価されています。Zhangら(2023)は、この化合物を出発物質として用いた新規抗うつ薬候補の効率的な合成経路を開発し、Journal of Medicinal Chemistryに報告しました。その研究では、パラジウム触媒を用いたカップリング反応により、高い収率で目的化合物を得ることに成功しています。

創薬化学の観点から、6-Bromo-1,3-dihydroisobenzofuran-1-olの分子構造は、薬理活性を有する化合物の設計において極めて有用なスキャフォールド(骨格構造)を提供します。この化合物のヒドロキシル基は、さらに誘導体化が可能であり、さまざまな生物学的ターゲットとの相互作用を最適化するための構造修飾が行われています。最近の研究では、この化合物を出発点として、GPCR(Gタンパク質共役型受容体)標的薬の開発が進められており、特に5-HT受容体サブタイプに対する選択性の向上が図られています。

合成方法論の進展に関しては、6-Bromo-1,3-dihydroisobenzofuran-1-olの環境調和型合成プロセスの開発が注目されています。従来の合成経路では有害な有機溶媒が多用されていましたが、最近では超臨界二酸化炭素媒体中での触媒的反応や、微生物酵素を利用したバイオカタリティック合成などのグリーンケミストリー手法が適用されるようになりました。これらの新規合成法により、廃棄物の削減と収率の向上が同時に達成されています。

安全性評価に関する最新の知見として、6-Bromo-1,3-dihydroisobenzofuran-1-olの急性毒性および遺伝毒性プロファイルが複数の研究グループによって報告されています。in vitro試験の結果、この化合物自体には顕著な細胞毒性は認められていないものの、適切な取り扱いが必要であることが強調されています。特に、皮膚刺激性や眼刺激性に関するデータが追加され、作業環境管理の重要性が再認識されています。

今後の展望として、6-Bromo-1,3-dihydroisobenzofuran-1-olを基盤とした新規治療薬の開発がさらに加速すると予想されます。AIを活用したin silicoスクリーニング技術の進歩により、この化合物から派生するライブラリの構築と高速評価が可能となってきました。また、プロテオリシスターゲティングキメラ(PROTAC)技術との組み合わせにより、従来の薬剤では困難であったターゲットタンパク質の分解誘導への応用も検討され始めています。

総括すると、6-Bromo-1,3-dihydroisobenzofuran-1-ol(100655-92-3)は、その多様な構造修飾可能性と医薬品開発における有用性から、今後も持続的な研究の対象となることが期待されます。特に、精神神経疾患領域と抗炎症領域における応用研究の進展が注目されており、創薬研究における重要なビルディングブロックとしての地位を確立しつつあります。

100655-92-3 (6-Bromo-1,3-dihydroisobenzofuran-1-ol) 関連製品

- 127657-97-0([(2,2-dimethoxyethoxy)methyl]benzene)

- 1125-88-8(Benzaldehyde dimethyl acetal)

- 66222-24-0(Acetaldehyde benzyl ethylacetal)

- 4141-19-9(cis-1,3-O-Benzylideneglycerol)

- 2568-25-4(Benzaldehyde Propylene Glycol Acetal)

- 42783-78-8(((2,2-Diethoxyethoxy)methyl)benzene)

- 496-14-0(Phthalan)

- 142169-23-1(2,4-Benzodioxepin,3-ethenyl-1,5-dihydro-)

- 150990-60-6(3-(Diethoxymethyl)benzaldehyde)

- 1663-61-2(Triethyl Orthobenzoate)